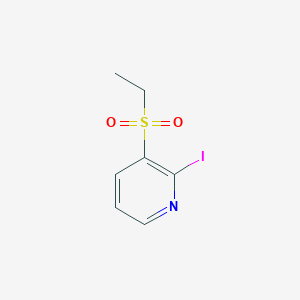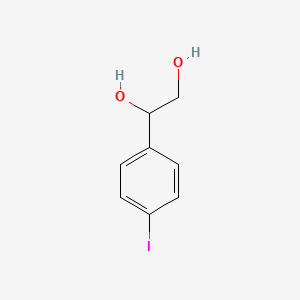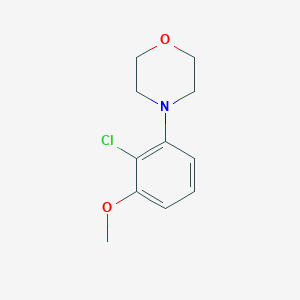![molecular formula C12H11ClN2O3 B13894055 Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate](/img/structure/B13894055.png)
Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate is a chemical compound that belongs to the class of cyanoacetamides It is characterized by the presence of a cyano group (–CN) and an ester group (–COOEt) attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate typically involves the reaction of ethyl cyanoacetate with 4-chloro-2-aminobenzoic acid. The reaction is carried out in the presence of a suitable catalyst, such as triethylamine, under reflux conditions in a solvent like ethanol or dimethylformamide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: The cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide, and catalysts like triethylamine.
Condensation Reactions: Aldehydes or ketones, solvents like ethanol, and acidic or basic catalysts.
Reduction Reactions: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran, and inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups replacing the chloro group.
Condensation Reactions: Heterocyclic compounds with potential biological activity.
Reduction Reactions:
Wissenschaftliche Forschungsanwendungen
Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Organic Synthesis: It is employed as a building block in the synthesis of complex organic molecules and heterocycles.
Wirkmechanismus
The mechanism of action of ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ester group can undergo hydrolysis to release the active compound, which then exerts its effects on the target pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-(2-cyanoacetamido)benzoate: Similar structure but lacks the chloro group.
Ethyl 4-chloro-2-aminobenzoate: Similar structure but lacks the cyano group.
Ethyl 4-chloro-2-(2-aminobenzoyl)benzoate: Similar structure but has an aminobenzoyl group instead of the cyano group.
Uniqueness
Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate is unique due to the presence of both the chloro and cyano groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and the development of novel compounds with specific properties.
Eigenschaften
Molekularformel |
C12H11ClN2O3 |
|---|---|
Molekulargewicht |
266.68 g/mol |
IUPAC-Name |
ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate |
InChI |
InChI=1S/C12H11ClN2O3/c1-2-18-12(17)9-4-3-8(13)7-10(9)15-11(16)5-6-14/h3-4,7H,2,5H2,1H3,(H,15,16) |
InChI-Schlüssel |
GTFDUTJVVABZMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(C=C1)Cl)NC(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13893982.png)
![N-[2-[[6-[(2-oxopyridin-1-yl)methyl]-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13893986.png)
![[(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13893992.png)

![tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13893999.png)

![2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole](/img/structure/B13894010.png)
![1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine](/img/structure/B13894018.png)




![1-[(2-Bromophenyl)-phenylmethyl]piperazine](/img/structure/B13894038.png)
